6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole 6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole
Brand Name: Vulcanchem
CAS No.: 442535-52-6
VCID: VC4976372
InChI: InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Molecular Formula: C13H12N2OS
Molecular Weight: 244.31

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole

CAS No.: 442535-52-6

Cat. No.: VC4976372

Molecular Formula: C13H12N2OS

Molecular Weight: 244.31

* For research use only. Not for human or veterinary use.

6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazole - 442535-52-6

Specification

CAS No. 442535-52-6
Molecular Formula C13H12N2OS
Molecular Weight 244.31
IUPAC Name 6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C13H12N2OS/c1-2-16-11-5-3-10(4-6-11)12-9-15-7-8-17-13(15)14-12/h3-9H,2H2,1H3
Standard InChI Key AYSNFNKFCKHWIL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2

Introduction

Structural and Chemical Characterization

Molecular Architecture and Nomenclature

The compound’s IUPAC name, 6-(4-ethoxyphenyl)imidazo[2,1-b] thiazole, reflects its bicyclic system comprising imidazole and thiazole rings fused at the 2,1-b position. The 4-ethoxyphenyl substituent at the 6-position introduces aromaticity and electron-donating effects, influencing its reactivity and interactions. Key structural features include:

  • Imidazole ring: A five-membered ring with two nitrogen atoms at positions 1 and 3.

  • Thiazole ring: A five-membered ring containing sulfur and nitrogen at positions 1 and 3.

  • 4-Ethoxyphenyl group: A benzene ring substituted with an ethoxy (-OCH2_2CH3_3) group at the para position .

The compound’s stereochemistry is achiral, as confirmed by its InChIKey (AYSNFNKFCKHWIL-UHFFFAOYSA-N), which encodes no stereochemical descriptors.

Table 1: Physicochemical Properties of 6-(4-Ethoxyphenyl)imidazo[2,1-b] thiazole

PropertyValueSource
CAS Number442535-52-6 (Vulcanchem), 17954-38-0 (Parchem)
Molecular FormulaC13H12N2OS\text{C}_{13}\text{H}_{12}\text{N}_2\text{OS}
Molecular Weight244.31 g/mol
SMILESCCOC1=CC=C(C=C1)C2=CN3C=CSC3=N2
logPNot reported

Note: Discrepancies in CAS numbers between sources suggest potential registry variations or reporting errors, necessitating verification via analytical characterization.

Synthetic Methodologies

CompoundTarget Activity (G2_2/M Arrest %)Tubulin Docking Score (kcal/mol)Source
576.94-6.277
7a56.33-6.656
11e43.00-6.212

Comparative Analysis with Structural Analogs

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